8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[45]decane is a heterocyclic compound that features a spiro structure, incorporating both pyrimidine and azaspiro moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of pyrimidine derivatives with azaspiro compounds under controlled conditions. One common method involves the cyclization of a pyrimidine-substituted amine with a suitable diol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An anxiolytic drug with a similar azaspiro structure.
Gepirone: Another anxiolytic agent with structural similarities.
Tandospirone: A compound used in the treatment of anxiety disorders, sharing the spiro structure.
Uniqueness
8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[45]decane is unique due to its combination of pyrimidine and azaspiro moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-pyrimidin-2-yl-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-4-12-10(13-5-1)14-6-2-11(3-7-14)15-8-9-16-11/h1,4-5H,2-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHEDYYKMSFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556753 | |
Record name | 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116247-91-7 | |
Record name | 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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